molecular formula C8H6FNS B1586085 4-Fluoro-3-Methylphenyl Isothiocyanate CAS No. 351003-66-2

4-Fluoro-3-Methylphenyl Isothiocyanate

Cat. No. B1586085
M. Wt: 167.21 g/mol
InChI Key: UNHFKKWNCOJAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-Methylphenyl Isothiocyanate is a chemical compound with the linear formula FC6H3(CH3)NCS . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-Methylphenyl Isothiocyanate is represented by the linear formula FC6H3(CH3)NCS . It has a molecular weight of 167.20 .


Physical And Chemical Properties Analysis

4-Fluoro-3-Methylphenyl Isothiocyanate has a refractive index of n20/D 1.6090 (lit.) and a boiling point of 215 °C (lit.) . It has a density of 1.19 .

Scientific Research Applications

Synthesis and Structural Analysis

4-Fluoro-3-Methylphenyl Isothiocyanate is used in the synthesis of complex organic compounds. For instance, it has been involved in the preparation of novel thioureas by reacting with fluoroanilines, which are then analyzed for their structural and conformational properties using X-ray diffraction and vibrational spectroscopy techniques. These compounds have been characterized by their nearly planar carbonyl and thiourea groups, stabilized by intramolecular hydrogen bonds (Saeed, Erben, Shaheen, & Flörke, 2011).

Photonic and Mesogenic Applications

Research has shown that fluorosubstituted phenyltolanes, including those synthesized with isothiocyanate groups, exhibit significant mesogenic and dielectric properties. These compounds have been synthesized and analyzed for their phase transition temperatures, enthalpies, and electric permittivity, proving their utility in high birefringence nematic mixtures for photonic applications, especially in the infrared, GHz, and THz range of electromagnetic radiation (Dziaduszek, Dąbrowski, Urban, Garbat, Glushchenko, & Czupryński, 2017).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, 4-Fluoro-3-Methylphenyl Isothiocyanate derivatives have been explored for their antiproliferative activities. Schiff bases derived from the compound have been synthesized and evaluated for their effectiveness against various human cancer cell lines, with some compounds showing promising activity, indicating their potential as anticancer agents (Kumar, Mohana, & Mallesha, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-fluoro-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHFKKWNCOJAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374613
Record name 4-fluoro-3-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-Methylphenyl Isothiocyanate

CAS RN

351003-66-2
Record name 1-Fluoro-4-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-methylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-Methylphenyl Isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-Methylphenyl Isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-Methylphenyl Isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-Methylphenyl Isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-Methylphenyl Isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-Methylphenyl Isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.